3-Methyl-2-(3-methylbutyl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Methyl-2-(3-methylbutyl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-methylbutyl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The starting materials may include pyrido[1,2-a]benzimidazole derivatives, alkyl halides, and amines. Common synthetic routes may involve:
Alkylation: Introduction of the 3-methylbutyl group through an alkylation reaction using an appropriate alkyl halide.
Amination: Introduction of the undecylamino group via nucleophilic substitution with an undecylamine.
Cyclization: Formation of the pyrido[1,2-a]benzimidazole core through cyclization reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(3-methylbutyl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(3-methylbutyl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methylbutyl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-Methyl-2-(3-methylbutyl)-1-(decylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
3-Methyl-2-(3-methylbutyl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C29H42N4 |
---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
3-methyl-2-(3-methylbutyl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C29H42N4/c1-5-6-7-8-9-10-11-12-15-20-31-28-24(19-18-22(2)3)23(4)25(21-30)29-32-26-16-13-14-17-27(26)33(28)29/h13-14,16-17,22,31H,5-12,15,18-20H2,1-4H3 |
InChI Key |
PYWUVRLJASWXKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CCC(C)C |
Origin of Product |
United States |
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